5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, commonly referred to as SC-560, is a synthetic organic compound classified as a pyrazole derivative. It is recognized in scientific research for its role as a potent and selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme. [, , , , , ]
SC-560 emerged during the development of celecoxib, a selective COX-2 inhibitor. [] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid mediators involved in inflammation, pain, and other physiological functions. [] SC-560 demonstrates high selectivity for COX-1 over COX-2, making it a valuable tool for investigating the specific roles of COX-1 in various biological processes. [, ]
The synthesis of SC-560 involves several chemical reactions starting from commercially available precursors. The detailed synthetic route typically includes:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity during synthesis .
SC-560's molecular structure can be represented by its chemical formula . The compound features a pyrazole ring system substituted with a chlorophenyl group at one position and a methoxyphenyl group at another. The trifluoromethyl group enhances its lipophilicity and biological activity.
SC-560 participates in various chemical reactions primarily related to its pharmacological activity:
The mechanism of action for SC-560 involves its binding to the active site of cyclooxygenase-1, inhibiting the conversion of arachidonic acid into prostaglandins. This inhibition leads to:
Quantitative data from pharmacological studies indicate that SC-560 exhibits a potent inhibitory effect on cyclooxygenase-1 with an effective concentration (EC50) often reported in nanomolar ranges .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to characterize purity and stability over time .
SC-560 has significant scientific applications:
SC-560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole) achieves COX-1 isoform specificity through precise steric and electronic complementarity with the cyclooxygenase active site. X-ray crystallography reveals that the trifluoromethyl group occupies a narrow hydrophobic channel in COX-1 near position 523, a region constricted by valine residues (Val349 and Val523) that sterically hinders access in COX-2. The chlorophenyl moiety engages in π-stacking interactions with aromatic residues (Tyr385 and Phe518) lining the catalytic dome, while the methoxyphenyl group projects toward the membrane-binding domain, creating optimal van der Waals contacts. Crucially, the dihedral angles between the central pyrazole ring and its flanking chlorobenzene (41.66°) and methoxybenzene rings (43.08°) create a bent configuration that mirrors the L-shaped curvature of the COX-1 substrate channel [2] [8]. This conformation prevents efficient docking into COX-2, where a larger valine-to-isoleucine substitution (Ile523) expands the active site volume by approximately 25%, permitting alternative ligand orientations that reduce inhibitory potency [4].
Table 1: Structural Parameters of SC-560 and Their Role in COX-1 Selectivity
Structural Feature | Value | Interaction with COX-1 | Effect on COX-2 Binding |
---|---|---|---|
Trifluoromethyl Group Position | C3 of pyrazole | Fits hydrophobic pocket near Val349/Val523 | Steric clash with Ile523 expansion |
Chlorophenyl Dihedral Angle | 41.66° | π-stacking with Tyr385/Phe518 | Suboptimal residue alignment |
Methoxyphenyl Dihedral Angle | 43.08° | Van der Waals contacts in membrane-binding domain | Reduced contact surface |
Molecular Volume | 352.74 g/mol | Complementary to COX-1 channel (≈390 ų) | Mismatched with COX-2 channel (≈490 ų) |
SC-560 exhibits a remarkable 700-fold selectivity for COX-1 over COX-2, with IC₅₀ values of 9 nM versus 6.3 μM, respectively, in human whole blood assays [4] [7] [8]. This differential originates from tight-binding, time-dependent inhibition kinetics toward COX-1, characterized by a slow dissociation rate constant (koff = 0.026 min⁻¹), indicating formation of a quasi-irreversible enzyme-inhibitor complex. In contrast, its interaction with COX-2 follows rapid reversible kinetics (Ki = 18 μM). The inhibition mechanism involves competitive displacement of arachidonic acid at the COX-1 active site, with SC-560 demonstrating a Ki of 4 nM when measured against radiolabeled arachidonate [4]. Kinetic analyses reveal that preincubation enhances COX-1 inhibition, suggesting induced-fit binding, whereas COX-2 inhibition remains unaffected by preincubation duration. This kinetic disparity underlies the functional selectivity observed in physiological systems, where nanomolar concentrations (1-20 nM) suppress >85% of COX-1-dependent thromboxane B₂ synthesis in platelets without affecting COX-2-mediated prostaglandin E₂ production in activated monocytes [3] [7].
Table 2: Inhibition Kinetics of SC-560 Against COX Isoforms
Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-2/COX-1) |
---|---|---|---|
IC₅₀ (Recombinant Enzyme) | 9 nM | 6.3 μM | 700 |
Ki (Competitive vs. AA) | 4 nM | 18 μM | 4,500 |
Dissociation Rate (koff) | 0.026 min⁻¹ | 1.8 min⁻¹ | 69 |
Preincubation Effect | Enhanced inhibition | No change | - |
SC-560 potently inhibits prostanoid biosynthesis through COX-1-dependent pathways, suppressing thromboxane B₂ (TXB₂) and prostaglandin E₂ (PGE₂) by 89% and 86%, respectively, at 20 mg/kg in rodent models [5] [10]. In human platelets, SC-560 demonstrates IC₅₀ values of 2.5 nM for TXB₂ inhibition, attributable to irreversible acetylation of Ser529 within the COX-1 catalytic domain, which blocks arachidonic acid oxygenation to prostaglandin H₂ (PGH₂), the precursor for thromboxane synthases [6] [10]. Surprisingly, SC-560 also inhibits TNFα-induced PGE₂ synthesis in spinal cord neurons (IC₅₀ = 1.8 nM) through a COX-1-independent mechanism, potentially involving allosteric modulation of microsomal prostaglandin E synthase-1 (mPGES-1) [1]. This paradoxical effect persists in COX-1-deficient cells, where SC-560 (10 nM) reduces PGE₂ by 74% without altering COX-2 or mPGES-1 expression levels, suggesting off-target inhibition of terminal synthases or prostaglandin transporters [1] [6].
Table 3: Effects of SC-560 on Prostanoid Production in Cellular Systems
Prostanoid | Cell/Tissue Type | SC-560 Concentration | Inhibition (%) | Mechanistic Basis |
---|---|---|---|---|
Thromboxane B₂ (TXB₂) | Human Platelets | 2.5 nM (IC₅₀) | 89% | Direct COX-1 blockade at Ser529 |
Prostaglandin E₂ (PGE₂) | Rat Gastric Mucosa | 20 mg/kg | 86% | Suppression of constitutive COX-1 |
Prostaglandin E₂ (PGE₂) | TNFα-stimulated Neurons | 1.8 nM (IC₅₀) | 98% | COX-1-independent mPGES-1 modulation |
6-keto-PGF1α | Vascular Endothelium | 30 mg/kg | <15% | Minimal impact on prostacyclin |
The inhibitory profile of SC-560 diverges significantly between basal and inflammation-induced prostaglandin pathways. Under physiological conditions, it suppresses >90% of basal gastric PGE₂ synthesis—a COX-1-dependent process critical for mucosal cytoprotection—without affecting COX-2-derived prostanoids [5] [7]. However, during inflammatory challenges like intragastric HCl exposure, COX-2 mRNA becomes markedly upregulated, and SC-560 (5–20 mg/kg) induces dose-dependent mucosal injury, revealing that COX-1 is indispensable for maintaining integrity against noxious stimuli [5]. In atherosclerosis models using LDLR KO mice, SC-560 (10 mg/kg/day) reduces vascular TXA₂ by 60% and attenuates lesion formation by 45%, demonstrating that constitutive COX-1 activity drives pathological thromboxane production in endothelial cells and platelets [10]. Conversely, SC-560 fails to inhibit lipopolysaccharide-induced PGE₂ in RAW264.7 macrophage lysates, confirming its inactivity against COX-2 in cell-free systems, though it paradoxically blocks whole-cell PGE₂ production through undefined membrane-dependent mechanisms [1] [5]. This cell-compartmentalized inhibition highlights the complexity of prostanoid regulation, where SC-560's efficacy depends on basal vs. inducible enzyme pools and subcellular localization of COX isoforms.
Key paradoxical effects observed include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7